molecular formula C7H9NO2 B12273978 Methyl cis-2-cyanocyclobutanecarboxylate

Methyl cis-2-cyanocyclobutanecarboxylate

Cat. No.: B12273978
M. Wt: 139.15 g/mol
InChI Key: DTCSMANRUIXQRK-PHDIDXHHSA-N
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Description

Methyl cis-2-cyanocyclobutanecarboxylate is an organic compound with a unique structure that includes a cyclobutane ring, a cyano group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl cis-2-cyanocyclobutanecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable nitrile with a cyclobutane derivative in the presence of a base. The reaction conditions often require careful control of temperature and solvent to ensure the desired cis configuration is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl cis-2-cyanocyclobutanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Methyl cis-2-cyanocyclobutanecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl cis-2-cyanocyclobutanecarboxylate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl cis-2-aminocyclopentanecarboxylate: Similar in structure but with an amino group instead of a cyano group.

    Methyl trans-2-cyanocyclobutanecarboxylate: The trans isomer of the compound with different spatial arrangement.

    Methyl cis-2-cyanocyclopentanecarboxylate: Similar but with a five-membered ring instead of a four-membered ring.

Uniqueness

Methyl cis-2-cyanocyclobutanecarboxylate is unique due to its specific cis configuration and the presence of both a cyano group and a carboxylate ester. This combination of features makes it particularly useful in certain synthetic applications and research studies.

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

methyl (1R,2S)-2-cyanocyclobutane-1-carboxylate

InChI

InChI=1S/C7H9NO2/c1-10-7(9)6-3-2-5(6)4-8/h5-6H,2-3H2,1H3/t5-,6-/m1/s1

InChI Key

DTCSMANRUIXQRK-PHDIDXHHSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@H]1C#N

Canonical SMILES

COC(=O)C1CCC1C#N

Origin of Product

United States

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